molecular formula C17H18N2O3S B2605616 1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034289-79-5

1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No. B2605616
CAS RN: 2034289-79-5
M. Wt: 330.4
InChI Key: WHLJRYGKAZEZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of related compounds, examining their potential as antidepressant and nootropic agents. For instance, the synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone has shown promising antidepressant and nootropic activities, indicating the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Catalytic and Synthetic Applications

The compound and its related structures have been investigated for their role in catalysis and synthetic chemistry. For example, studies on pyridines formation through heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene propose a mechanism involving a [2 + 2]-cycloreversion, indicating a novel pathway for synthesizing pyridines and related heterocycles (Hemming et al., 2011).

Antimicrobial and Antitubercular Activities

The exploration of new pyrimidine-azetidinone analogues has led to findings on their antioxidant, antimicrobial, and antitubercular activities. Such studies underscore the potential for developing novel antibacterial and antituberculosis agents, highlighting the versatility of the compound's core structure in medicinal chemistry (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Anticancer and Antidiabetic Applications

Further investigations into spirothiazolidines analogs reveal their significant anticancer and antidiabetic activities. This research suggests the utility of the compound's framework in designing therapeutic agents against cancer and diabetes, showcasing the compound's potential in contributing to the development of new treatments for these conditions (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

properties

IUPAC Name

1-cyclopropyl-6-methyl-4-[1-(thiophene-3-carbonyl)azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-6-14(7-16(20)19(11)13-2-3-13)22-15-8-18(9-15)17(21)12-4-5-23-10-12/h4-7,10,13,15H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLJRYGKAZEZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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